Butanedioic acid, octenyl-

Description

Historical Context and Evolution of Butanedioic Acid, Octenyl- Derivatives Research

The journey of butanedioic acid, octenyl- research is rooted in the broader exploration of succinic anhydride (B1165640) chemistry during the mid-20th century. The foundational work on producing succinic anhydride laid the groundwork for creating its derivatives. The specific development of octenyl-substituted versions arose from the need for effective emulsifying agents. A key milestone in this field was the patent filed by Caldwell and Wurzburg in 1953 for the modification of starch using octenyl succinic anhydride. mdpi.com This innovation was a significant step forward in food technology and chemical modification techniques, opening doors to creating amphiphilic derivatives from natural polymers.

Early research focused on optimizing the synthesis of octenyl succinic anhydride, which involves the reaction of 1-octene (B94956) with maleic anhydride at high temperatures and pressures. Scientists worked to overcome challenges like side reactions, with studies revealing that inhibitors such as boric acid could improve the selectivity of the reaction. The recognition of its potential in starch modification propelled its industrial application, leading to the development of octenyl succinylated starch (OS-starch) with wide-ranging uses in the food industry. In 1972, the U.S. Food and Drug Administration (FDA) approved OSA-modified starch for food use, solidifying its importance. nih.gov

Fundamental Principles of Chemical Modification in Biopolymer Science

The chemical modification of biopolymers is a cornerstone of materials science, aiming to enhance their natural properties or introduce new functionalities. In the context of butanedioic acid, octenyl-, the primary reaction employed is esterification. This process involves the reaction of the anhydride group of OSA with the hydroxyl groups present in biopolymers like starch, dextran, and cellulose (B213188). researchgate.net

The introduction of the octenyl group through this esterification imparts a hydrophobic (water-repelling) character to the otherwise hydrophilic (water-attracting) biopolymer. mdpi.com This dual nature, termed amphiphilicity, is central to the functionality of OSA-modified biopolymers. mdpi.complos.org The degree of substitution (DS), which is the average number of hydroxyl groups substituted with OSA per monomer unit of the biopolymer, is a critical parameter that dictates the extent of modification and the resulting properties. researchgate.netrsc.org A higher DS generally leads to increased hydrophobicity. plos.org

The reaction is typically carried out in an aqueous slurry under alkaline conditions. nih.govresearchgate.net However, research has explored alternative methods to improve reaction efficiency and achieve a more uniform distribution of the octenyl groups. These methods include using different solvents, as well as mechanical and ultrasonic assistance. researchgate.net

Scope and Significance of Butanedioic Acid, Octenyl- in Contemporary Polymer and Material Sciences

The application of butanedioic acid, octenyl- extends far beyond its initial use in the food industry. In contemporary polymer and material sciences, OSA is a key player in the development of advanced materials with tailored properties.

Emulsifiers and Stabilizers: OSA-modified biopolymers, particularly starches, are highly effective emulsifiers. researchgate.net They are used to stabilize oil-in-water emulsions in various products, from food to cosmetics. researchgate.netrqbchemical.com The amphiphilic nature of these modified polymers allows them to situate themselves at the oil-water interface, preventing the separation of the two phases. mdpi.com

Encapsulation and Delivery Systems: The ability of OSA-modified polymers to form stable emulsions makes them ideal for encapsulating lipophilic (fat-soluble) bioactive compounds. researchgate.netrsc.org This is particularly relevant in the pharmaceutical and food industries for protecting sensitive ingredients and controlling their release.

Biodegradable Materials: There is growing interest in using butanedioic acid, octenyl- in the creation of biodegradable plastics. Incorporating OSA into polymer matrices can enhance their functional properties while maintaining their biodegradability, offering a more environmentally friendly alternative to conventional plastics.

Advanced Composites: Recent research has explored the use of OSA-modified starch in creating biopolymer-sulfur composites through a process called inverse vulcanization. rsc.org This innovative approach leads to the development of recyclable thermoplastic materials with impressive mechanical properties. rsc.org

Table 1: Key Chemical Information for Butanedioic acid, octenyl-

| Property | Value |

|---|---|

| Chemical Formula | C12H20O4 |

| Molar Mass | 228.2848 g/mol |

| Common Synonyms | octenyl succinic anhydride (OSA), octenylsuccinic acid |

| CAS Number | 28805-58-5 |

Table 2: Research Findings on OSA-Modified Starches

| Starch Source | Modification Conditions | Key Findings | Reference |

|---|---|---|---|

| Early Indica Rice Starch | Reaction period 4 h, temperature 33.4 °C, pH 8.4, OSA 3% | Degree of substitution (DS) of 0.0188 and reaction efficiency of 81.0%. Improved paste clarity and freeze-thaw stability. | nih.govscribd.com |

| Maize and Potato Starch | Synthesized in aqueous ionic liquid solutions at 35 °C | Significantly increased reaction efficiency and DS. Improved pasting, textural, and emulsion properties. | acs.org |

| Taro Starch Nanoparticles | Modified with OSA | Increased particle size and dispersibility in nonpolar solvents with increasing DS. Decreased thermal stability after modification. | plos.org |

| Turmeric Starch | Reaction time 5 h, temperature 40 °C, pH 8, OSA 3% | DS of 0.0282. Improved solubility, swelling degree, and freeze-thaw stability. | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-octene |

| Adipic acid |

| Boric acid |

| Butanedioic acid, octenyl- |

| Diethyl Esters |

| Fumaric acid |

| Isoocetenyl- |

| Maleic anhydride |

| Octadecyl succinic anhydride |

| Poly(2-octadecyl-butanedioate) |

| Succinic acid |

| Sulfuric acid |

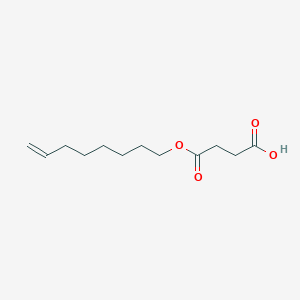

Structure

3D Structure

Properties

CAS No. |

28805-58-5 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

2-[(E)-oct-1-enyl]butanedioic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16)/b8-7+ |

InChI Key |

KCYQMQGPYWZZNJ-BQYQJAHWSA-N |

SMILES |

C=CCCCCCCOC(=O)CCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C/C(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCC=CC(CC(=O)O)C(=O)O |

Other CAS No. |

28805-58-5 |

physical_description |

Liquid |

Related CAS |

54163-66-5 (di-hydrochloride salt) 58641-28-4 (di-potassium salt) |

Synonyms |

octenyl butanedioic acid octenyl succinate octenyl succinate, dipotassium salt octenyl succinate, disodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Butanedioic Acid, Octenyl Derivatives

Chemical Esterification Routes

Esterification of polysaccharides like starch with octenyl succinic anhydride (B1165640) is a key chemical modification that imparts amphiphilic properties, making the derivatives useful as emulsifiers and encapsulating agents. ijpsr.comresearchgate.net The reaction involves the partial substitution of hydroxyl groups on the glucose units of the starch with the hydrophobic octenyl succinate (B1194679) group. ijpsr.com A variety of synthetic methodologies have been developed to optimize this process, each with distinct advantages and challenges regarding reaction efficiency, solvent use, and product characteristics.

Aqueous Suspension Methodologies

The most conventional and widely studied method for producing OSA-modified starch is through esterification in an aqueous slurry under mild alkaline conditions. conicet.gov.ar The process typically begins with dispersing granular starch in water to form a suspension, often at a concentration of 25-45% (w/v). nih.gov The pH of this slurry is then adjusted to an alkaline range, commonly between 8.0 and 9.0, using a base such as sodium hydroxide (B78521). conicet.gov.arnih.govmdpi.com This alkaline environment facilitates the reaction between the hydroxyl groups on the starch and the octenyl succinic anhydride. mdpi.com

The OSA reagent, which has low solubility in water, is often diluted with a solvent like anhydrous ethanol (B145695) or isopropyl alcohol to improve its dispersion and is then added slowly to the starch suspension over a period of several hours. fstjournal.com.br The reaction is typically conducted at a controlled temperature, usually between 30°C and 50°C, with continuous stirring. fstjournal.com.br The reaction is allowed to proceed for 2 to 6 hours, during which the pH is maintained. nih.govfstjournal.com.br Finally, the reaction is terminated by neutralizing the slurry to a pH of approximately 6.5 with an acid, such as hydrochloric acid. nih.govfstjournal.com.br The resulting modified starch is then filtered, washed with water and ethanol to remove unreacted reagents, and dried. nih.gov

Research has focused on optimizing these conditions to maximize the degree of substitution (DS)—the average number of hydroxyl groups substituted per glucose unit—and the reaction efficiency (RE). For instance, studies on early Indica rice starch identified optimal conditions as a reaction temperature of 33.4°C, a pH of 8.4, and a starch concentration of 36.8%, achieving a DS of 0.0188 and an RE of 81.0%. nih.gov

| Starch Source | OSA Conc. (% of starch) | pH | Temp. (°C) | Time (h) | Resulting DS | Resulting RE (%) | Reference |

|---|---|---|---|---|---|---|---|

| Early Indica Rice | 3% | 8.4 | 33.4 | 4 | 0.0188 | 81.0% | nih.gov |

| Heat-Moisture Treated Sago | 4.53% | 7.26 | 35 | 4 | 0.0121 | 33.07% | fstjournal.com.br |

| Turmeric | 3% | 8.0 | 40 | 5 | 0.0282 | - | mdpi.com |

| Cassava | 3% | 8.5 | - | 1.5 | - | - | mdpi.com |

Dry-Phase Synthesis Approaches

Dry-phase synthesis offers an alternative to aqueous methods, aiming to simplify the process and reduce environmental impact by minimizing water and solvent usage. clausiuspress.com One common dry method involves mixing starch with an alkali solution (e.g., sodium carbonate or sodium phosphate) to achieve a semi-dry state, followed by the addition of OSA and uniform mixing under heated conditions. clausiuspress.com Another variation is a dry heating method where a mixture of starch and OSA is heated at a high temperature under low pH conditions. clausiuspress.com

A specific technique known as dry media milling has been employed, where starch, sodium hydroxide, and OSA are mixed and milled without the addition of solvents. researchgate.net This mechanical activation helps to decrease starch granule size and disrupt the crystalline structure, which in turn enhances the accessibility of hydroxyl groups for esterification, leading to a higher DS and RE. researchgate.net For example, studies on waxy rice starch using this method determined optimal conditions to be 0.9 g of sodium hydroxide and 4 g of OSA per 100 g of starch, with 20 hours of mechanical activation. researchgate.net The primary advantages of dry-phase synthesis are the simplified process, lower cost, and reduced environmental pollution. clausiuspress.comresearchgate.net However, ensuring uniform mixing of the reactants can be a challenge, potentially leading to localized reactions and a higher content of impurities in the final product. clausiuspress.com

| Starch Source | Method | Reagents/Conditions | Resulting DS | Key Finding | Reference |

|---|---|---|---|---|---|

| Waxy Rice | Dry Media Milling | 0.9% NaOH, 4% OSA, 20h milling | - | DS and RE were significantly influenced by NaOH, OSA concentration, and milling time. | researchgate.net |

| Glutinous Rice | High-Temp Dry Heating | Mixture of starch and OSA at low pH | - | Method offers high RE and DS with simple processing. | clausiuspress.com |

| Potato | Dry Heating Post-Slurry | Acidic pH (4), dried to 5% moisture, heated to 130°C for 2h | Max DS at acidic pH | Maximum DS was achieved at acidic pH, contrary to conventional alkaline methods. | conicet.gov.ar |

Organic Suspension Medium Techniques

The organic phase method involves suspending starch in an inert organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), rather than water. mdpi.comgoogle.comembrapa.br A basic organic solvent like pyridine (B92270) or an inorganic alkali solution is added to maintain a slightly alkaline environment, which facilitates the esterification reaction upon the addition of octenyl succinic anhydride. google.com After the reaction period, the mixture is neutralized with acid, and the product is washed and dried. google.com

This method generally results in a uniform reaction and can achieve a high degree of substitution. google.com However, the use of organic solvents increases production costs and raises environmental and health concerns, which can limit the application of the resulting products, particularly in the food and cosmetic industries. mdpi.comclausiuspress.comgoogle.com Research on the hydrophobic modification of xylan, a similar polysaccharide, has utilized DMSO as a solvent for reactions with various alkenyl succinic anhydrides, including OSA, at elevated temperatures (120°C) for several hours. embrapa.br

Supercritical Fluid-Assisted Syntheses

A more novel and environmentally friendly approach is the use of supercritical fluids, particularly supercritical carbon dioxide (scCO2), as the reaction medium. google.comresearchgate.net This method avoids the use of organic solvents and can simplify downstream processing. liverpool.ac.uk In a typical process, starch, an oxidizing agent (like hydrogen peroxide), and the esterifying agent (OSA) are loaded into a supercritical reaction vessel. google.com High-pressure pumps are used to introduce CO2, and the system is heated and pressurized to bring the CO2 to its supercritical state (e.g., temperatures of 40-60°C and pressures of 8.0-25 MPa). google.com

The esterification reaction occurs over 1 to 6 hours under stirring. google.com The supercritical CO2 acts as both a solvent and a reactant medium, facilitating the interaction between the reagents. researchgate.netresearchgate.net After the reaction, the product can be purified by supercritical extraction, yielding a powdered octenyl succinate starch ester. google.com This method combines the reaction and purification steps, offering a green and efficient alternative to traditional solvent-based processes. google.comliverpool.ac.uk

| Starch Source | Temp. (°C) | Pressure (MPa) | Time (h) | Other Reagents | Resulting DS | Reference |

|---|---|---|---|---|---|---|

| Waxy Corn Starch | 45 | 16 | 2 | 2.5% Oxidant, 5% OSA, NaOH, Water | 0.021 | google.com |

| Cassava Starch | 60 | 12 | 4 | 1.5% Oxidant, 10% OSA, Water | 0.061 | google.com |

| Potato Starch | 150 | 8 | - | Vinyl Laurate, K2CO3 | 0.31 | researchgate.net |

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as novel "green" solvents for the modification of biopolymers like starch due to their low vapor pressure, high thermal stability, and ability to dissolve polysaccharides. researchgate.netnih.gov For the synthesis of OSA-starch, ILs can be used as the reaction medium, sometimes in combination with enzymes. researchgate.netscience.gov In one approach, waxy maize starch was first pretreated in an ionic liquid (1-butyl-3-methylimidazolium chloride) to disrupt its granular structure. science.gov The esterification was then carried out in a different ionic liquid (1-octyl-3-methylimidazolium nitrate) using a lipase (B570770) (Novozyme 435) as a catalyst. science.govunlp.edu.ar

This enzymatic synthesis in an IL medium successfully produced OSA-starch with a DS of 0.0130 at 50°C after 3 hours. researchgate.net The use of ILs can significantly alter the morphology and crystalline structure of the starch, potentially leading to derivatives with unique properties. researchgate.netscience.gov Research suggests that ILs are promising replacements for traditional organic solvents in the biosynthesis of starch esters. researchgate.netscience.gov

Microwave-Assisted Esterification

Microwave-assisted synthesis is an energy-efficient method that can significantly accelerate chemical reactions. coacechemical.com For the preparation of butanedioic acid, octenyl- derivatives, microwave irradiation has been applied to the esterification of starch with OSA, often in a solid-state or semi-dry method. ijpsr.comcoacechemical.comresearchgate.net Typically, the starch is first activated under alkaline conditions (pH ~8.5) and then freeze-dried. researchgate.net This activated starch powder is then mixed with OSA and subjected to microwave irradiation for a short duration. coacechemical.comresearchgate.net

Studies have shown that this method can achieve high degrees of substitution in a fraction of the time required by conventional heating. coacechemical.com For instance, a DS of 0.045 was obtained with cassava starch and 20% OSA after only 7 minutes of microwave irradiation. coacechemical.com This represents a significant increase in reaction efficiency compared to conventional methods that require several hours. coacechemical.com The rapid, localized heating provided by microwaves enhances the reaction rate between the starch and OSA. researchgate.netspringerprofessional.de

| Starch Source | OSA Conc. (% of starch) | Reaction Time | Resulting DS | Key Finding | Reference |

|---|---|---|---|---|---|

| Cassava | 20% | 7 min | 0.045 | Microwave radiation increased reaction efficiency by ~30% compared to conventional heating. | coacechemical.com |

| Cassava | 10% | 7 min | ~0.035 | DS increased with higher OSA concentration under microwave radiation. | coacechemical.com |

| Cassava | - | - | 0.002 - 0.021 | Solid-state synthesis using a monomode microwave reactor was successful. | ijpsr.com |

Pre-Treatment Strategies for Enhanced Reactivity

To overcome the limitations of heterogeneous reaction systems and improve the efficiency of esterification, various pre-treatment strategies are employed to modify the substrate, typically starch. These methods aim to disrupt the semi-crystalline structure of starch granules, increasing the accessibility of hydroxyl groups to OSA. conicet.gov.ar

Alkali Pre-Treatment Protocols

Alkali pre-treatment involves soaking the starch in a basic solution, such as sodium hydroxide, before the esterification reaction. uq.edu.au This process, sometimes combined with hydrothermal treatment, causes the starch granules to swell and partially disrupts their crystalline structure. nih.gov This "activation" makes the internal hydroxyl groups more accessible to the esterifying agent. tandfonline.com A combined hydrothermal-alkali (HA) pre-treatment has been shown to increase both the degree of substitution (DS) and the reaction efficiency (RE) compared to using no pre-treatment. nih.gov For instance, one study reported an increase in DS from 0.0172 to 0.0185 and RE from 73.9% to 79.7% with HA pre-treatment. nih.gov

Thermal and Hydrothermal Conditioning

Thermal and hydrothermal treatments use heat, with or without water, to alter starch architecture. Methods like heat-moisture treatment (HMT) and annealing are common. tandfonline.com HMT involves treating starch with limited water at temperatures above its glass transition point but below gelatinization. tandfonline.com This can induce changes in the amorphous regions, increase granule porosity, and facilitate the entry of OSA, leading to a higher DS. myfoodresearch.comresearchgate.netresearchgate.net Studies have shown that HMT can increase the DS and RE of cassava starch by 18% and from 66.49% to 78.09%, respectively. researchgate.net Similarly, hydrothermal pre-treatment of cornstarch at 60°C resulted in a 16% increase in DS and an RE increase from 72.20% to 81.76%. conicet.gov.arresearchgate.net Dual pre-treatments, such as HMT followed by enzymatic treatment, can further enhance the DS. myfoodresearch.comresearchgate.net

Mechanical Activation Techniques (e.g., Ball Milling, Jet Milling)

Mechanical activation uses physical force to disrupt starch granule structure. conicet.gov.ar Ball milling subjects starch to high-energy impacts, reducing crystallinity and particle size. conicet.gov.arscispace.com Increasing the mechanical activation time via ball milling has been shown to progressively decrease starch crystallinity, resulting in a significant increase in both DS and RE. conicet.gov.ar One study reported a 57% increase in DS after 10 hours of ball milling. conicet.gov.ar Jet milling, which uses high-velocity air to cause particle collisions, also reduces particle size and increases the specific surface area. nih.gov This exposes more reactive hydroxyl groups, effectively increasing the esterification efficiency. nih.gov

Ultrasonic and Nanoprecipitation Pre-processing

Ultrasonic pre-treatment employs high-frequency sound waves to create cavitation in a starch slurry. The collapse of cavitation bubbles generates intense shear forces that can erode the granule surface, creating pores and channels, which increases the surface area and promotes reagent access. conicet.gov.arconicet.gov.ar Assisting the reaction with ultrasound has been found to increase the DS by 15% and dramatically reduce the reaction time from 6.5 hours to just 1.5 hours. conicet.gov.ar Nanoprecipitation is a method where starch is dissolved and then rapidly precipitated to form nanoparticles. mdpi.com This technique can produce particles with a very high surface-area-to-volume ratio, significantly enhancing reactivity for subsequent esterification. mdpi.comnih.gov

Enzymatic Pre-treatments for Substrate Modification

Enzymatic pre-treatments use enzymes like α-amylase to specifically and mildly modify the starch structure. conicet.gov.artandfonline.com The enzyme can hydrolyze glycosidic bonds, primarily in the amorphous regions of the starch granule, creating pores and increasing the surface area. conicet.gov.arresearchgate.net This is intended to promote the access of OSA to the granule's interior. conicet.gov.armyfoodresearch.com However, the results can be complex. While enzymatic action can increase granule porosity, some studies have reported that α-amylase pre-treatment can lead to a lower final DS compared to non-pretreated starch. conicet.gov.arresearchgate.net This suggests that the enzymatic action might alter the distribution of reactive sites or that the partial hydrolysis might affect the subsequent esterification in other ways. researchgate.net Despite this, enzymatic pre-treatments are valued for their high specificity and ability to operate under mild conditions. tandfonline.comusm.my

Table 2: Effect of Different Pre-Treatment Methods on Starch Esterification

| Pre-Treatment Method | Principle of Action | Reported Effect on Degree of Substitution (DS) / Reaction Efficiency (RE) | Reference |

|---|---|---|---|

| Hydrothermal-Alkali (HA) | Granule swelling and partial disruption of crystallinity. | DS increased from 0.0172 to 0.0185; RE increased from 73.9% to 79.7%. | nih.gov |

| Hydrothermal (60°C) | Alters crystalline arrangement and increases porosity. | 16% increase in DS; RE increased from 72.20% to 81.76%. | conicet.gov.ar |

| Ball Milling (10h) | Reduces crystallinity and particle size via mechanical impact. | 57% increase in DS; RE increased from 54.22% to 85.16%. | conicet.gov.ar |

| Ultrasonic Assistance | Surface erosion and channel formation via acoustic cavitation. | 15% increase in DS; RE increased from 75.78% to 87.63%. Reaction time reduced significantly. | conicet.gov.ar |

| α-Amylase Enzymatic | Pore formation via specific hydrolysis of glycosidic bonds. | Reported to significantly decrease DS compared to non-pretreated control. | conicet.gov.arresearchgate.net |

Optimization of Reaction Parameters

The pH of the reaction medium is a paramount factor governing the esterification process. The reaction requires an alkaline environment for the esterification of substrates like starch with OSA to proceed effectively. mdpi.com Research indicates that as the pH increases, the reaction efficiency and the resulting degree of substitution (DS) also increase, but only up to an optimal point. Beyond this peak, a further increase in pH leads to a decline in efficiency. upm.edu.my

This phenomenon occurs because at excessively high pH levels, the competing reaction of anhydride hydrolysis becomes dominant. fstjournal.com.br This side reaction consumes the OSA reagent, reducing its availability for the desired esterification and can even promote de-esterification, thereby lowering the yield. fstjournal.com.br Studies have identified optimal pH values that balance the need for alkaline conditions to facilitate the reaction without causing significant hydrolysis. For instance, in the modification of sago starch, an optimal pH of 7.20 to 7.26 has been reported to achieve the highest DS and reaction efficiency. upm.edu.myfstjournal.com.brresearchgate.net Other studies involving different substrates have found optimal pH values around 8.0 to 8.5. mdpi.compatsnap.com

Temperature and reaction time are interconnected parameters that significantly influence the synthesis of octenyl-butanedioic acid derivatives. The esterification is typically conducted at mild temperatures, often ranging from 30°C to 50°C. mdpi.com For example, an optimal temperature of 40°C was identified for the preparation of OSA-modified turmeric starches. mdpi.com Higher temperatures can accelerate the reaction rate, but also risk promoting undesirable side reactions like hydrolysis of the anhydride.

The duration of the reaction is also critical. While a sufficient amount of time is necessary for the reaction to proceed, prolonging the reaction time does not invariably lead to a higher degree of substitution. upm.edu.my This is because the anhydride reagent is gradually consumed through both esterification and hydrolysis. upm.edu.my Once the anhydride is depleted, further extension of the reaction time has little to no positive effect on the DS. upm.edu.my Optimized reaction times reported in literature vary depending on the other parameters, with some studies finding optimal durations of around 5 hours, while others extend to over 9 hours. mdpi.comupm.edu.my Notably, the use of assistance technologies like ultrasound has been shown to drastically reduce the required reaction time, in some cases from 6.5 to 1.5 hours, by improving the mixing and mass transfer between reactants. conicet.gov.ar

The concentration of the reactants, particularly the amount of octenyl succinic anhydride relative to the substrate, is a direct driver of the degree of substitution. Generally, increasing the concentration of OSA leads to a higher DS, as a greater availability of the reagent favors molecular collisions and increases the likelihood of the esterification reaction occurring. fstjournal.com.br

However, the relationship is not always linear, and simply increasing the OSA concentration can lead to diminished reaction efficiency, meaning the proportion of the added reagent that successfully bonds to the substrate decreases. conicet.gov.ar Finding the optimal concentration is a balance between achieving a desired DS and maximizing the efficiency of reagent use. Studies have reported various optimal OSA concentrations, such as 3%, 4.53%, and 5.00%, depending on the specific substrate and other reaction conditions. mdpi.comupm.edu.myfstjournal.com.br

The conventional method for synthesizing these derivatives utilizes an aqueous slurry, where the substrate is suspended in water. researchgate.net Due to the low solubility of OSA in water, a common practice is to dilute the OSA in a solvent like ethanol before its gradual addition to the reaction mixture. mdpi.comfstjournal.com.br This improves the dispersion of the anhydride, leading to a more efficient reaction.

Table 1: Optimized Reaction Parameters for OSA-Starch Synthesis from Various Studies

Reactant Concentration Ratios and Stoichiometry

Emerging Sustainable Synthesis Pathways

In response to the need for more environmentally friendly and efficient manufacturing processes, research has turned towards biotechnological routes for producing butanedioic acid, octenyl- derivatives or their precursors.

A significant advancement in sustainable chemistry is the production of chemical building blocks from renewable biomass through microbial fermentation. science.gov This approach is highly relevant for the synthesis of butanedioioic acid, octenyl-, as the succinic acid (butanedioic acid) portion can be produced via fermentation. science.govanhuisunsingchem.com

Researchers have focused on optimizing succinate production in various microorganisms. For example, metabolically engineered strains of Enterobacter aerogenes have been developed to produce succinate from glucose under anaerobic and weakly acidic conditions, achieving a high yield. science.gov Another key organism, Actinobacillus succinogenes, is also widely studied for its ability to ferment biomass into succinic acid. science.gov The production of succinic acid via fermentation is heavily influenced by the availability of carbon dioxide, which pushes the metabolic pathway towards succinate formation. anhuisunsingchem.com This bio-based succinic acid can then serve as a sustainable starting material for the subsequent chemical reaction with an octenyl group, reducing the reliance on fossil fuel-derived precursors.

Furthermore, enzymatic treatments are being explored as a safer and more sustainable alternative to purely chemical modification methods for preparing OSA-modified materials. researchgate.net These biotechnological pathways represent a promising strategy for creating a more sustainable and "green" manufacturing process for these valuable compounds.

Table of Compounds Mentioned

Chemical Modification and Derivatization Reactions of Butanedioic Acid, Octenyl

Modification of Polysaccharide Substrates

The esterification reaction with octenyl succinic anhydride (B1165640) is a versatile method for functionalizing a wide range of polysaccharides. The introduction of the octenyl succinyl group, which contains a hydrophobic C8 alkyl chain and a hydrophilic carboxyl group, transforms the inherently hydrophilic nature of many polysaccharides, making them surface-active. mdpi.com This modification is typically carried out in an aqueous slurry under mild alkaline conditions, with the pH maintained between 8.0 and 8.5 to facilitate the reaction. conicet.gov.arhielscher.com

Starch Esterification and Functionalization

Starch, a readily available and biodegradable polymer, is a primary substrate for modification with octenyl succinic anhydride. The reaction introduces octenyl succinate (B1194679) groups onto the starch molecules, creating a hydrocolloid with amphiphilic properties known as octenyl succinylated starch (OS-starch). conicet.gov.ar This modification enhances the starch's ability to act as an emulsifier, encapsulating agent, and fat replacer. conicet.gov.armdpi.com The process involves dispersing native starch in water, adjusting the pH to an alkaline level, and then slowly adding OSA while maintaining controlled temperature and pH to achieve the desired degree of substitution (DS). hielscher.com The DS, which represents the extent of OSA attachment, is a critical factor influencing the functional properties of the modified starch. srce.hr

The botanical source of starch significantly influences the outcome of the modification with octenyl succinic anhydride. Starches from different origins, such as corn, potato, tapioca, rice, and wheat, exhibit variations in amylose (B160209) content, granule size, and crystalline structure, which in turn affect the degree of substitution (DS) and reaction efficiency (RE). conicet.gov.arresearchgate.net

Research has shown a positive correlation between the amylose content of starch and the DS achieved during OSA modification. acs.org For instance, in a study comparing seven early indica rice starches with varying amylose content (from 0% to 39.6%), the DS increased from 0.024 to 0.030, and the reaction efficiency rose from 62.8% to 77.5% as the amylose content increased. acs.org This is attributed to the fact that amylose is primarily located in the amorphous regions of the starch granule, making it more accessible for reaction with OSA. acs.org

The physical characteristics of the starch granules, such as size and surface properties, also play a role. Starches with smaller granules, like rice starch, may present a larger surface area for reaction, potentially influencing the modification process. researchgate.net The crystalline type of the starch (A-type, B-type, or C-type) also affects its affinity for OSA. B-type starches, such as potato starch, have been shown to have a stronger affinity for OSA compared to A- and C-type starches. researchgate.net

The table below summarizes the degree of substitution for starches from various botanical origins as reported in the literature.

| Botanical Origin of Starch | Starch (% w/w) | pH | T (°C) | OSA (% w/w, starch basis) | Time (h) | DS |

| Cassava | 30 | 8.5 | 35 | 1.5 | 3 | 0.008 |

| Pearl Millet | 35 | 8.5 | 30 | 3 | 2 | 0.017 |

| Waxy Maize | 35 | 8.5 | 35 | 3 | 2 | 0.016 |

| Potato | 35 | 8.5 | 30 | 3 | 3 | 0.019 |

| Rice | 35 | 8.5 | 30 | 3 | 3 | 0.021 |

Table adapted from López-Silva, M., et al. (2021) and other sources. conicet.gov.armdpi.com

High-amylose starches are of particular interest for functional food applications due to their potential health benefits. When these starches are esterified with octenyl succinic anhydride, their functional properties are significantly enhanced. mdpi.com Research on high-amylose Japonica rice starch (33.3% amylose content) has shown that OSA modification leads to increased pasting viscosity, swelling power, and emulsifying stability. mdpi.comresearchgate.net

A key finding is that acid hydrolysis prior to esterification can have a differential effect depending on the amylose content. For high-amylose starch, acid pre-treatment was found to increase the degree of substitution (DS), whereas it had a negative effect on the DS of waxy and normal starches. conicet.gov.ar This suggests that the structural characteristics of high-amylose starch make it uniquely receptive to certain modification protocols.

OSA-modified high-amylose starch typically exhibits a higher peak viscosity and resistant starch (RS) content compared to its normal starch counterpart with a similar DS. mdpi.com For example, an OSA-modified high-amylose starch with a DS of 0.0285 showed a peak viscosity of 5730 cP and an RS content of 35.45%. mdpi.comresearchgate.net However, the swelling power of modified high-amylose starch tends to be lower than that of modified normal starch. mdpi.com

| Property | Native High-Amylose Starch | OSA-Modified High-Amylose Starch (DS=0.0285) | OSA-Modified Normal Starch (DS=0.0283) |

| Peak Viscosity (cP) | - | 5730 | - |

| Swelling Power (g/g) | - | Lower than normal starch | Higher than high-amylose |

| RS Content (%) | - | 35.45 | - |

| Emulsifying Stability | - | Comparable to normal starch | Comparable to high-amylose |

Data compiled from studies on Japonica rice starch. mdpi.comresearchgate.net

Waxy starches, which are composed almost entirely of amylopectin (B1267705), are also frequently modified with octenyl succinic anhydride to overcome limitations such as high viscosity, cohesiveness, and a tendency to retrograde. srce.hr The introduction of OSA groups improves solubility, texture, and heat tolerance. srce.hr

Studies on waxy maize starch have shown that OSA modification does not significantly alter the crystalline structure of the starch granules. srce.hr However, it does lead to the appearance of new absorption bands in Fourier-transform infrared spectroscopy (FTIR) spectra, confirming the successful esterification. srce.hr The modification of waxy rice starch has been shown to increase the proportion of short chains of amylopectin (DP 6-12) and enhance peak and final viscosities in pasting profiles. mdpi.com Conversely, gelatinization temperature and enthalpy tend to decrease with increasing levels of OSA. mdpi.com

A notable characteristic of OSA-modified waxy starch is its improved emulsion stability compared to modified non-waxy starches. mdpi.com This makes it a valuable ingredient in food products requiring stable emulsions.

| Property | Native Waxy Rice Starch | OSA-Modified Waxy Rice Starch |

| Peak Viscosity | Lower | Higher |

| Final Viscosity | Lower | Higher |

| Pasting Temperature | Higher | Lower |

| Emulsion Stability | Lower | Higher |

| Digestibility | Higher | Lower |

General trends observed in studies on waxy rice starch modification. mdpi.com

High-Amylose Starch Derivatization

Gum Arabic Derivatization for Amphiphilicity

Gum arabic, a natural hydrocolloid derived from Acacia trees, is well-known for its emulsifying properties. fao.org However, its efficiency as an emulsifier can be significantly enhanced through derivatization with octenyl succinic anhydride. This modification introduces lipophilic octenyl succinic groups to the polysaccharide structure of gum arabic, imparting a more pronounced amphiphilic character. fao.org

The esterification process is carried out in an aqueous solution under controlled conditions of pH (4-6) and temperature (38-60°C). fao.org The resulting OSA-modified gum arabic is a more efficient emulsifier, requiring less than half the amount to achieve the same effect as unmodified gum arabic in flavor oil emulsions. fao.org This increased efficiency is attributed to the enhanced surface activity provided by the hydrophobic octenyl chains. The degree of esterification is typically controlled to be no more than 0.6%. fao.org Studies have reported achieving a maximum degree of substitution (DS) of 0.070 for OSA-modified gum arabic. researchgate.net

Cellulose (B213188) Nanofibril Functionalization

Cellulose nanofibrils (CNFs), nanomaterials derived from cellulose, possess desirable properties such as biodegradability and good film-forming capabilities. ethz.ch However, their highly hydrophilic nature can be a limitation. Functionalization with octenyl succinic anhydride is a method used to improve the hydrophobicity and emulsifying performance of CNFs. sciopen.com

The modification involves grafting the molecular chain of OSA onto the backbone of the cellulose nanofibrils. sciopen.com This has been successfully demonstrated with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl-mediated (TEMPO-mediated) oxidized cellulose nanofibrils (TOCNFs). sciopen.com Research has shown that as the loading of OSA increases, the carboxyl group content of the modified TOCNFs increases, and a degree of substitution as high as 0.95 can be achieved. sciopen.com

This surface modification significantly improves the stability and dispersibility of Pickering emulsions stabilized by the CNFs. sciopen.com The introduction of hydrophobic octenyl groups enhances the interaction of the nanofibrils at the oil-water interface, leading to the formation of more stable emulsions. mdpi.com

| Modification Parameter | Outcome |

| OSA Loading (mmol/g) | 9.87 - 14.81 |

| Maximum Degree of Substitution | 0.95 (at 14.81 mmol/g OSA loading) |

| Effect on Emulsion | Significantly improved stability and dispersibility |

Findings from the functionalization of TEMPO-oxidized cellulose nanofibrils with OSA. sciopen.com

Hyaluronic Acid Structural Alteration

Hyaluronic acid (HA), a linear polysaccharide found naturally, undergoes chemical modification through esterification with octenyl succinic anhydride. lew.romdpi.com This reaction targets the hydroxyl groups on the HA backbone, attaching a hydrophobic C8 side chain. lew.ro This alteration transforms the naturally hydrophilic HA into an amphiphilic polymer. mdpi.comnih.gov

This structural change enables the modified hyaluronic acid (HA-OSA) to self-assemble into nanogels or nanoparticles in aqueous solutions. mdpi.com These nanoparticles typically exhibit a core-shell structure where the hydrophobic octenyl groups form the core, and the hydrophilic hyaluronic acid chains constitute the shell. The degree of substitution (DS), which indicates the extent of modification, is a crucial factor that governs the characteristics of these nanoparticles. mdpi.com For instance, HA modified with OSA to a 15-20% degree of substitution can form nanogels. mdpi.com In one study, these nanogels showed sizes ranging from 204–253 nm. mdpi.com The esterification is often carried out under alkaline conditions to facilitate the reaction. lew.romdpi.com

Cashew Gum Hydrophobic Modification

Cashew gum (CG), a branched polysaccharide from the cashew tree, can be hydrophobically modified with octenyl succinic anhydride to enhance its emulsifying capabilities. nih.govcsic.es The modification process involves an esterification reaction where OSA reacts with the hydroxyl groups on the sugar units of the cashew gum, primarily galactose. nih.gov This introduces hydrophobic octenyl groups, rendering the gum amphiphilic. nih.govgrafiati.com

The degree of substitution (DS) is a key parameter in this modification, and research has produced OSA-modified cashew gum with DS values ranging from 0.02 to 0.20. nih.govgrafiati.com This modification has been shown to decrease the water absorption affinity of the cashew gum. nih.govgrafiati.com The resulting hydrophobically modified cashew gum is anticipated to be useful as a polymeric emulsifier and thickener. nih.govgrafiati.com

Derivatization of Protein-Based Polymers

The utility of butanedioic acid, octenyl- also extends to the modification of protein-based polymers. This derivatization is aimed at improving functional properties like emulsification by introducing hydrophobic octenyl groups.

Bovine Bone Gelatin Modification

Bovine bone gelatin, derived from collagen, can be chemically altered by reacting it with octenyl succinic anhydride. mdpi.comnih.gov This process, known as acylation or succinylation, primarily targets the free amino groups of lysine (B10760008) residues within the gelatin structure. mdpi.com The reaction forms an amide bond, attaching the hydrophobic octenyl group to the protein. mdpi.com

This modification enhances the amphiphilic nature of the gelatin, thereby improving its surface activity. mdpi.comnih.gov Studies have shown that octenyl succinic anhydride-modified bovine bone gelatin (OSA-BBG) can significantly improve the stability of emulsions. nih.govgoogle.com The degree of succinylation is a critical factor, with higher degrees generally leading to better emulsifying performance. google.com For example, OSA-BBG has been noted for its excellent emulsion stability, making it suitable for use as an emulsifier in beverages and dairy products. google.com

| Parameter | Observation |

| Reaction Type | Acylation / Succinylation |

| Target Functional Groups | Free amino groups of lysine residues |

| Effect on Gelatin | Increased amphiphilicity and surface activity |

| Resulting Product | Octenyl succinyl gelatin (OSG) / OSA-BBG |

| Functional Improvement | Enhanced emulsion stability |

Formation of Complex Structures

The introduction of octenyl groups through modification with butanedioic acid, octenyl- can also enable the formation of complex supramolecular structures, notably inclusion complexes.

Inclusion Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic "guest" molecules. scienceasia.org The hydrophobic octenyl chains introduced by OSA modification on polymers can serve as guest molecules for the cyclodextrin (B1172386) cavity. mdpi.com For example, β-cyclodextrin (β-CD) can be modified with OSA to produce octenyl succinic-β-cyclodextrin (OCD). mdpi.comnih.gov This modified cyclodextrin can then form inclusion complexes with other hydrophobic molecules like vitamin E. mdpi.comnih.gov

The formation of these inclusion complexes can alter the properties of the OSA-modified polymer or the guest molecule. It can enhance the physical and oxidative stability of emulsions. mdpi.comnih.gov The process of forming an inclusion complex with a guest molecule involves the guest entering the hydrophobic cavity of the cyclodextrin. scienceasia.org

The efficiency of forming inclusion complexes between OSA-modified polymers and cyclodextrins is influenced by several factors.

| Parameter | Influence on Inclusion Efficiency |

| Degree of Substitution (DS) | A higher degree of substitution on the polymer can enhance its emulsifying capacity and stability, which is related to the availability of hydrophobic groups for interaction. researchgate.net |

| Concentration of Cyclodextrin | The formation of inclusion complexes is dependent on the concentration of the cyclodextrin, with higher concentrations generally leading to greater complexation until a saturation point is reached. scienceasia.org |

| Temperature | Temperature can affect the release kinetics of guest molecules from inclusion complexes. Higher temperatures can accelerate the release, suggesting an influence on the stability and formation of the complex. researchgate.net |

| Type of Cyclodextrin | The size of the cyclodextrin cavity is crucial. β-cyclodextrin is commonly used due to its suitable cavity size for many guest molecules. scienceasia.org Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin or OSA-modified β-cyclodextrin, can exhibit different complexation affinities and solubilities. scienceasia.orgacs.org |

| pH of the Medium | The pH can influence the charge on the polymer and the stability of the system. For instance, OSA modification introduces carboxyl groups, making the polymer's properties pH-sensitive. mdpi.com |

Mechanistic Insights into Butanedioic Acid, Octenyl Reaction Pathways

Elucidation of Ester Bond Formation Mechanisms

The fundamental reaction pathway in the creation of octenyl-substituted butanedioic acid starch esters is an esterification process. mdpi.comclausiuspress.com This chemical modification typically involves the reaction of starch with octenyl succinic anhydride (B1165640) (OSA) under mild alkaline conditions in an aqueous slurry. mdpi.comclausiuspress.comconicet.gov.ar The reaction mechanism commences with the opening of the five-membered ring of the OSA molecule. clausiuspress.com One end of the opened anhydride then undergoes dehydration and condensation with a hydroxyl group (-OH) on a glucose unit of the starch molecule, forming a covalent ester bond. clausiuspress.comrsc.org The other end of the anhydride forms a carboxylic acid group, which leads to a decrease in the pH of the reaction system. clausiuspress.com

To facilitate the esterification and maintain an optimal reaction environment, an alkaline reagent, such as sodium hydroxide (B78521), is continuously added to neutralize the newly formed carboxylic acid and keep the pH in the range of 7 to 11. clausiuspress.comconicet.gov.ar This process primarily targets the available hydroxyl groups on the glucose monomers of the starch chains. conicet.gov.ar The substitution can occur at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) unit, with some studies suggesting that the C-2 position is the most likely site of substitution. mdpi.com The result of this reaction is the introduction of a bulky, hydrophobic octenyl group and a hydrophilic carboxyl group onto the starch backbone, transforming the inherently hydrophilic starch into an amphiphilic polymer. mdpi.comrsc.org

Introduction of Amphiphilic Character: Molecular Basis

The introduction of butanedioic acid, octenyl- groups imparts an amphiphilic character to the biopolymer, a direct consequence of the dual hydrophobic and hydrophilic nature of the substituent. mdpi.comresearchgate.net This amphiphilicity is the cornerstone of the enhanced functionality of the modified starch, particularly its surface-active properties. researchgate.netoup.com

Hydrophilic Carboxyl Group Contribution

The hydrophilic nature of the modified starch is primarily attributed to the newly introduced carboxyl groups (-COOH). mdpi.comrsc.org These groups, being polar, have a strong affinity for water. mdpi.com The presence of these carboxylates increases the interaction between the starch molecule and water, contributing to enhanced solubility and swelling power. mdpi.com In an aqueous environment, especially under neutral or alkaline conditions, these carboxyl groups are often in their ionized carboxylate form (-COO⁻), which further enhances their hydrophilicity and can introduce anionic properties to the starch derivative. researchgate.net This increased affinity for water molecules helps to keep the modified starch hydrated and dispersed in aqueous systems. nih.gov

Impact on Substrate Granular and Molecular Structure

The chemical modification with octenyl succinic anhydride not only alters the chemical properties of the biopolymer but also induces significant changes in its physical structure at both the granular and molecular levels.

Starch Granule Morphology and Integrity

The esterification reaction with OSA is known to primarily occur on the surface of the starch granules, especially in aqueous slurry systems. conicet.gov.ar This surface-level reaction can lead to visible changes in the granule morphology. Scanning electron microscopy (SEM) studies have revealed that OSA modification can cause the granule surface to become rougher and, in some cases, lead to the formation of pores or corrosion. mdpi.comresearchgate.netijfe.org The extent of this surface alteration is often dependent on the reaction conditions and the degree of substitution (DS). ijfe.org

Crystallinity Alterations in Modified Biopolymers

Native starch granules possess a semi-crystalline structure, with alternating amorphous and crystalline regions. conicet.gov.ar The reaction with OSA predominantly occurs in the more accessible amorphous regions of the starch granule. mdpi.comresearchgate.net This is because the dense, ordered structure of the crystalline regions limits the penetration of the bulky OSA molecules. researchgate.net

X-ray diffraction (XRD) is a key technique used to analyze the crystalline structure of starch. Studies have consistently shown that while the crystalline pattern (e.g., A-type for cereal starches, B-type for potato starch, or C-type for some legumes) is generally preserved after OSA modification, the degree of crystallinity tends to decrease. mdpi.comresearchgate.netnih.gov This reduction in crystallinity is attributed to the disruption of the internal order within the granules caused by the introduction of the bulky octenyl succinate (B1194679) groups. conicet.gov.armdpi.com The esterification process weakens the hydrogen bonds between starch chains, leading to a less ordered structure. conicet.gov.ar

The table below presents a summary of research findings on the effect of butanedioic acid, octenyl- modification on the crystallinity of various starches.

| Starch Source | Initial Crystallinity (%) | Final Crystallinity (%) | Crystalline Type | Reference |

| Wheat Starch | 39.9 | 30.7 | A-type | mdpi.com |

| Sago Starch | 36.56 | Lowered | C-type | mdpi.com |

| Normal Maize Starch | 15 | - | A-type | nih.gov |

| Waxy Maize Starch | 28 | Completely Amorphous | A-type | nih.gov |

| Cassava Starch | - | Decreased | A-type | researchgate.net |

The decrease in crystallinity, coupled with the introduction of the amphiphilic groups, contributes significantly to the altered physicochemical properties of the modified starch, such as reduced gelatinization temperatures and increased swelling power. conicet.gov.ar

Molecular Chain Rearrangement and Flexibility

The introduction of the octenyl group from butanedioic acid, octenyl- (commonly via its anhydride, octenyl succinic anhydride or OSA) into a polymer backbone, such as starch, imparts significant changes to the molecule's conformational properties. This modification adds a bulky, hydrophobic octenyl chain and a hydrophilic carboxyl group, resulting in an amphiphilic character. The esterification process preferentially occurs in the amorphous regions of starch granules, which are more accessible to the modifying agent. conicet.gov.ar These regions are often associated with the branching points of amylopectin (B1267705) and also with amylose (B160209) chains. conicet.gov.ar

The presence of the octenyl succinate group induces steric hindrance, which plays a crucial role in altering the polymer's behavior. This increased spatial effect between polymer molecules, such as starch, can prevent the rearrangement and re-association of molecular chains, a process often observed during retrogradation or low-temperature storage. mdpi.com This characteristic is particularly valuable in applications requiring stability under such conditions.

Furthermore, the addition of these bulky side groups enhances the structural flexibility of the polymer chain. conicet.gov.ar This increased flexibility can lead to changes in physical properties, such as a reduction in gelatinization temperature, as the modified structure allows for easier granule swelling. conicet.gov.ar The inherent flexibility of certain polymer chains, like amylose, can positively influence the efficiency of the esterification reaction with OSA. mdpi.com Research using techniques like Fourier-transform infrared spectroscopy (FT-IR) confirms the successful introduction of the carbonyl groups from OSA into the polymer structure, evidencing the chemical modification. mdpi.com

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Chain Rearrangement | Inhibited, particularly during low-temperature storage. | Introduction of bulky octenyl groups increases spatial hindrance between polymer chains. | mdpi.com |

| Molecular Flexibility | Increased structural flexibility of the polymer backbone. | Disruption of inter- and intra-molecular hydrogen bonds by the substituent group. | conicet.gov.ar |

| Reaction Site | Preferential modification in amorphous regions of starch granules. | Higher accessibility of hydroxyl groups in less-ordered domains. | conicet.gov.ar |

| Gelatinization | Temperature is typically reduced. | Enhanced flexibility allows for granule swelling at lower temperatures. | conicet.gov.ar |

Interfacial Phenomena and Stabilization Mechanisms

The amphiphilic nature endowed by the octenyl-butanedioic acid moiety is central to its function as a stabilizer in multiphase systems, particularly oil-in-water emulsions. The molecule's ability to adsorb at interfaces and form protective films is a direct consequence of its dual hydrophobic (octenyl chain) and hydrophilic (dicarboxylic acid) character. conicet.gov.ar This allows it to effectively bridge the oil and water phases, reducing the interfacial tension between them. mdpi.com

Formation of Viscous Interfacial Films

When used as an emulsifier, butanedioic acid, octenyl- modified polymers adsorb at the oil-water interface, where the molecular chains entangle and interact. acs.org This process leads to the formation of a thick, highly viscoelastic interfacial film around the dispersed oil droplets. acs.org This film acts as a mechanical barrier, preventing the droplets from coalescing and providing exceptional stability to the emulsion. plos.org

The effectiveness of this stabilization is often superior to that of traditional low-molecular-weight surfactants because the high molecular weight of the polymer creates a much thicker and more robust protective layer. diva-portal.org The properties of this film can be influenced by interactions with other molecules. For instance, complexes formed between OSA-modified starch and other biopolymers like chitosan (B1678972) or tannic acid can result in even more stable and functional interfacial films. acs.orgnih.gov Studies have shown that in such complexes, a significant proportion of the stabilizing agent resides at the interface, forming a film with enhanced properties like antioxidant functionality. nih.gov The formation of a strong gel network within the emulsion, as revealed by rheological analysis, further contributes to the system's long-term stability against creaming and separation. nih.gov

Adsorption Behavior at Heterogeneous Interfaces

The adsorption of octenyl-butanedioic acid modified polymers at heterogeneous interfaces, such as the oil-water interface, is a dynamic process governed by several factors. The modification introduces hydrophobic functional groups that significantly improve the polymer's capacity to adsorb at the interface. mdpi.com This enhanced interfacial activity is critical for its emulsifying performance. mdpi.com

Research indicates that both kinetic factors during emulsion formation and the physicochemical properties of the modified polymer—such as the degree of substitution (DS), molar mass, and molecular conformation—influence the adsorption process. plos.org For example, a higher degree of substitution generally enhances the hydrophobic character, leading to more effective adsorption. The adsorption and assembly of these molecules at the interface can be strongly influenced by environmental conditions such as pH. acs.org

Interestingly, the physical state of the modified polymer also plays a role. Studies comparing OSA-modified starch in its granular form versus a dissolved state found that it is more surface-active when dissolved. plos.org In its dissolved state, it can achieve quicker and denser adsorption onto the surface of oil droplets. nih.gov This rapid adsorption is crucial for stabilizing droplets as they are formed during the emulsification process, preventing immediate recoalescence. The combination of these adsorption characteristics enables the formation of emulsions that are remarkably stable against physical stresses like centrifugation and prolonged storage. nih.gov

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Adsorption Rate | Can be rapid, facilitating quick coverage of newly formed droplet surfaces. | Prevents droplet coalescence during homogenization. | nih.gov |

| Adsorption Density | Can achieve high adsorption density on droplet surfaces. | Leads to the formation of a dense, protective interfacial layer. | nih.gov |

| Influence of pH | Adsorption and assembly are strongly influenced by the pH of the aqueous phase. | Allows for tuning of interfacial properties by adjusting pH. | acs.org |

| Physical State | More surface-active in a dissolved state compared to granular form. | Dissolved polymers lead to more efficient stabilization, though granular forms can create Pickering emulsions. | plos.org |

Structural and Morphological Characterization of Butanedioic Acid, Octenyl Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the successful chemical modification and determining the structural details of butanedioic acid, octenyl- derivatives.

FTIR spectroscopy is a primary tool for verifying the introduction of octenyl succinate (B1194679) groups onto a polymer backbone. conicet.gov.ar The esterification reaction between the hydroxyl groups of a polymer (like starch) and octenyl succinic anhydride (B1165640) (OSA) results in the appearance of new, characteristic absorption bands. mdpi.com

The most significant indicators of successful modification are the appearance of new peaks around 1720-1734 cm⁻¹. mdpi.comnih.gov This peak is attributed to the C=O stretching vibration of the ester carbonyl group formed during the reaction. mdpi.comresearchgate.net Another characteristic peak often observed is around 1570 cm⁻¹, which corresponds to the asymmetric stretching vibration of the carboxylate group (RCOO⁻). mdpi.commdpi.comnih.gov The presence of these two peaks in the FTIR spectrum of a modified material, which are absent in the native material's spectrum, provides clear evidence of the octenyl succinate substitution. mdpi.commdpi.com Additionally, a decrease in the intensity of the broad O-H stretching band (around 3000-3600 cm⁻¹) may be observed, indicating the substitution of hydroxyl groups. mdpi.comresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for Butanedioic Acid, Octenyl- Derivatives

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

|---|---|---|---|

| ~1720-1734 | C=O Stretching | Ester Carbonyl | mdpi.comnih.govplos.org |

| ~1570 | Asymmetric Stretching | Carboxylate (RCOO⁻) | mdpi.commdpi.comnih.gov |

| ~3000-3600 | O-H Stretching | Hydroxyl Group | mdpi.commdpi.com |

NMR spectroscopy provides detailed information about the molecular structure, including the position of the substituent groups. researchgate.net For derivatives like OSA-modified starch, samples are often prepared for analysis by dissolving them in solvents like deuterium (B1214612) oxide (D₂O) or dimethyl-d₆ sulfoxide (B87167) (DMSO). researchgate.netnih.govacs.org

In ¹H NMR spectra of OSA derivatives, new signals appear that are not present in the native material. These signals are characteristic of the protons in the octenyl group. researchgate.net Resonance signals can be observed for the terminal methyl protons (~0.82 ppm), methylene (B1212753) protons of the alkyl chain (~1.23 ppm), and other specific protons of the octenyl and succinate moieties (~1.90-2.20 ppm). researchgate.net The appearance of these peaks confirms the presence of the octenyl succinate group. researchgate.net

¹³C NMR spectroscopy further helps in identifying the substitution sites on the polymer backbone. researchgate.net In OSA-modified starch, broadening of the signals for C-1, C-2, C-3, and C-4, but not C-6, suggests that substitution occurs primarily at the O-2 and O-3 positions of the anhydroglucose (B10753087) units, but not at the O-6 position. researchgate.net The introduction of OSA groups also leads to new signals in the ¹³C NMR spectrum that correspond to the carbon atoms of the octenyl succinate moiety. mdpi.com

Table 2: Representative ¹H NMR Chemical Shifts for Octenyl Succinate Groups

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| ~0.82 | Terminal -CH₃ protons | researchgate.net |

| ~1.23 | -(CH₂)₄- protons in the octenyl chain | researchgate.net |

| ~1.90-2.20 | Protons of the succinate and adjacent methylene groups | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is used to analyze the crystalline structure of butanedioic acid, octenyl- derivatives, particularly when the parent material is semi-crystalline, such as starch. oup.commdpi.com Native starches exhibit characteristic diffraction patterns (e.g., A-type, B-type, or C-type) based on their botanical origin. mdpi.commdpi.com

The process of modification with OSA generally does not alter the fundamental crystalline pattern of the starch; for instance, an A-type starch will typically remain A-type after modification. mdpi.commdpi.comresearchgate.net However, the modification does lead to a decrease in the relative crystallinity of the material. mdpi.complos.orgmdpi.com This reduction in crystallinity suggests that the esterification reaction occurs predominantly in the amorphous regions of the starch granules, with some disruption to the crystalline regions as well. mdpi.com The decrease in crystallinity is often correlated with the degree of substitution (DS), where higher DS values lead to lower relative crystallinity. plos.orgmdpi.com For example, the relative crystallinity of high-amylose starch decreased from 28.3% in its native form to 27.1% at a DS of 0.0285. mdpi.com

Table 3: Effect of OSA Modification on Relative Crystallinity (RC) of Starch

| Starch Type | Degree of Substitution (DS) | Relative Crystallinity (%) | Reference |

|---|---|---|---|

| Native High-Amylose Starch | 0 | 28.3 | mdpi.com |

| OSA-High-Amylose Starch | 0.0177 | 27.5 | mdpi.com |

| OSA-High-Amylose Starch | 0.0285 | 27.1 | mdpi.com |

| Taro Starch Nanoparticles | 0 | 57.78 | plos.org |

| OSA-Taro Starch Nanoparticles | 0.024 | 51.64 | plos.org |

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) reveals changes in the surface morphology of particles after modification with octenyl succinic anhydride. While native starch granules often display a smooth surface and a regular (e.g., polyhedral or spherical) shape, the modification process can alter this appearance. mdpi.commdpi.com

Particle Size and Distribution Analysis

Particle size analysis is crucial for understanding the physical properties of butanedioic acid, octenyl- derivatives in applications such as emulsions. The modification with OSA can lead to changes in particle size.

Studies have shown that the particle size of starch often increases after esterification with OSA. ijfe.orgmdpi.com This increase is attributed to the swelling of the granules caused by the introduction of the bulky octenyl succinate groups and the slight disruption of the granule structure during the reaction under alkaline conditions. ijfe.org For example, the volume-average particle diameter (D mdpi.comresearchgate.net) of sago starch increased significantly after modification. ijfe.org However, in some cases, such as with high-amylose starch, the change in particle size may not be statistically significant. mdpi.com For taro starch nanoparticles, the size increased with a higher degree of substitution, which was linked to increased hydrophobic forces leading to larger particle formation. plos.org

Table 4: Particle Size of Native and OSA-Modified Derivatives

| Material | State | Average Particle Size (µm) | Reference |

|---|---|---|---|

| Native High-Amylose Starch | Native | 8.67 | mdpi.com |

| OSA-High-Amylose Starch (DS 0.0285) | Modified | 8.87 | mdpi.com |

| Sago Starch | Modified (DS 0.0120) | 29.05 | ijfe.org |

| Gelose 80 Starch | Modified | 20.37 | ijfe.org |

| Taro Starch Nanoparticles | Native | ~100 nm (diameter) | plos.org |

Dynamic Light Scattering (DLS) Applications

Dynamic Light Scattering (DLS) is a key technique for analyzing the particle size and aggregation phenomena of OSA-modified polymers in aqueous solutions. DLS studies have revealed that the introduction of octenyl succinate groups leads to an increase in the particle size of modified materials compared to their native counterparts. For instance, the size of OSA-modified taro starch nanoparticles (OSA-SNPs) as measured by DLS was found to be larger than that of unmodified starch nanoparticles. plos.org

The aggregation behavior of OSA-modified starch in aqueous solutions has been investigated using DLS, which identified two modes of aggregation. nih.gov At lower concentrations, intramolecular interactions are dominant, while at concentrations above the critical aggregation concentration (CAC), intermolecular interactions lead to the formation of a second, larger population of aggregates. nih.gov This tendency for self-aggregation is a significant characteristic of OSA-modified polymers. nih.gov

In the context of emulsions, DLS is employed to assess the particle size distribution of droplets stabilized by OSA derivatives. For example, in emulsions stabilized by complexes of whey protein isolate and OSA-modified starch, an increase in the degree of substitution (DS) of the OSA-starch led to a decrease in the particle size of the emulsion droplets and reduced aggregation. massey.ac.nz Similarly, DLS analysis of mixed solutions of xanthan gum and OSA starch showed that increasing the OSA starch concentration resulted in an increased number of micelles and their self-assembly within the xanthan network. researchgate.net

The hydrodynamic radius of OSA-modified inulin (B196767) derivatives has also been determined by DLS. For an OSA-inulin derivative with a 12% degree of modification, the hydrodynamic radius was found to be 13 nm in water and 7 nm in a 0.1 M sodium nitrate (B79036) solution, highlighting the influence of the solvent environment on particle dimensions. acs.org

Interactive Data Table: DLS Analysis of OSA-Modified Polymers

| Polymer | Modification | Key Finding | Reference |

| Taro Starch Nanoparticles | Octenyl Succinic Anhydride | Increased particle size compared to native nanoparticles. | plos.org |

| Starch | Octenyl Succinic Anhydride | Two modes of aggregation observed: intramolecular and intermolecular. | nih.gov |

| Inulin | Octenyl Succinic Anhydride (12%) | Hydrodynamic radius of 13 nm in water and 7 nm in 0.1 M sodium nitrate. | acs.org |

Laser Particle Analyzer Techniques

Laser particle analyzers, often utilizing laser diffraction, provide comprehensive information on the particle size distribution of materials modified with butanedioic acid, octenyl-. This technique is particularly useful for analyzing a broad range of particle sizes. anton-paar.com

In the study of OSA-modified turmeric starches, a particle size analyzer was used to measure laser diffraction and scattering intensity patterns, providing data on the particle size distribution of the modified starch suspensions. mdpi.com Similarly, the particle size of emulsions stabilized with OSA-modified starches has been effectively analyzed using laser diffraction. scielo.br For instance, the particle size of d-limonene emulsions stabilized with various modified starches was determined using a Beckman Coulter LS laser diffraction particle size analyzer. scielo.br

Research on conjugated linoleic acid microcapsules prepared with OSA starch and xanthan gum also utilized laser particle size analysis to characterize the microcapsules. researchgate.net Furthermore, the average particle size of fat-soluble vitamin-containing compositions stabilized with OSA starch can be measured using laser diffraction/scattering particle size analyzers. google.com

It is important to note that while both DLS and laser diffraction provide particle size information, the underlying principles differ, which can lead to variations in the results obtained from the two techniques. anton-paar.com

Thermal Analysis of Modified Compounds

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a critical tool for evaluating the thermal stability of polymers modified with butanedioic acid, octenyl-. TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition profile.

Studies on OSA-modified taro starch nanoparticles have shown that the modification decreases the thermal stability of the starch. plos.org The main mass loss for unmodified starch nanoparticles occurred between 230–320°C, whereas for OSA-modified nanoparticles with degrees of substitution (DS) of 0.024 and 0.036, the main mass loss steps were observed at 220–315°C and 200–285°C, respectively. plos.orgresearchgate.net This reduction in thermal stability is attributed to the disruption of the crystalline structure of the starch nanoparticles by the introduction of the hydrophobic octenyl groups, which weakens the intermolecular interactions. plos.org

Similarly, TGA of OSA-modified turmeric starches indicated that an increase in the DS value resulted in a greater mass loss, signifying reduced thermal stability. mdpi.com This was correlated with a decrease in the relative crystallinity of the modified starch. mdpi.com The introduction of OSA groups into cellulose (B213188) nanofibrils also impacts their thermal properties, as observed through TGA. sciopen.com

Interactive Data Table: TGA of OSA-Modified Taro Starch Nanoparticles

| Sample | Degree of Substitution (DS) | Main Mass Loss Temperature Range (°C) | Reference |

| Unmodified Taro Starch Nanoparticles | N/A | 230–320 | plos.org |

| OSA-Modified Taro Starch Nanoparticles | 0.024 | 220–315 | plos.orgresearchgate.net |

| OSA-Modified Taro Starch Nanoparticles | 0.036 | 200–285 | plos.orgresearchgate.net |

Surface Charge Characterization

Zeta Potential Measurements

Zeta potential is a crucial parameter for characterizing the surface charge of particles in a dispersion and predicting their stability. For derivatives of butanedioic acid, octenyl-, zeta potential measurements provide insight into the electrostatic interactions at the particle-liquid interface.

In emulsions stabilized by OSA-modified materials, the zeta potential is a key indicator of stability. For instance, clove leaf essential oil Pickering emulsions stabilized by OSA-modified waxy maize starch exhibited absolute zeta potential values above 30 mV, indicating exceptional stability. umanitoba.ca The modification of dextrin (B1630399) with OSA was shown to increase the absolute value of the zeta potential from 25.37 mV to 34.57 mV as the amount of OSA added increased from 0% to 8%. nih.gov This increase in negative charge is due to the introduction of the carboxyl group from the succinic acid moiety.

The influence of the degree of substitution (DS) of OSA-modified starch on the zeta potential of complexes with whey protein isolate has also been investigated. massey.ac.nz An increase in DS was found to enhance the electrostatic repulsion between oil droplets in emulsions stabilized by these complexes. massey.ac.nz Similarly, when modifying cellulose nanofibrils with OSA, an increase in the OSA loading led to a decrease in the zeta potential, corresponding to an increase in the carboxyl group content. sciopen.com

In studies combining casein and OSA-modified starch as emulsifiers, the zeta potential of the resulting fish oil emulsions was measured to understand the surface charge characteristics and their impact on emulsion stability. mdpi.com

Interactive Data Table: Zeta Potential of OSA-Modified Systems

| System | Key Finding | Reference |

| Clove Leaf Essential Oil Emulsion with OSA-Starch | Absolute zeta potential > 30 mV, indicating high stability. | umanitoba.ca |

| OSA-Dextrin | Absolute zeta potential increased from 25.37 mV to 34.57 mV with increasing OSA. | nih.gov |

| Whey Protein/OSA-Starch Complexes | Increased DS enhanced electrostatic repulsion. | massey.ac.nz |

| OSA-Modified Cellulose Nanofibrils | Increased OSA loading led to a more negative zeta potential. | sciopen.com |

Rheological Characterization of Modified Polymer Solutions and Gels

The modification of polymers with butanedioic acid, octenyl- significantly alters their rheological properties, which is critical for their application as texturizing and stabilizing agents.

Aqueous solutions of OSA-modified starch exhibit complex rheological behaviors. nih.gov Depending on the concentration, these solutions can display non-Newtonian shear-thinning behavior, gel-like characteristics due to chain entanglement, or a liquid-like behavior in concentrated systems due to phase separation. nih.gov The viscoelastic properties, including the elastic (G') and loss (G'') moduli, are studied to understand the structure of these solutions. nih.gov For example, emulsion-filled gels stabilized with OSA-modified and pregelatinized maize starch showed that increasing the OSA-PGS concentration increased the G' and G'' moduli. mdpi.com At lower concentrations (3% w/v), the emulsions were liquid-like (G'' > G'), while at higher concentrations (5-10% w/v), they formed structured gels (G' > G''). mdpi.com

The rheological behavior of emulsions stabilized by OSA-starch is also a key area of study. Emulsions stabilized with OSA-modified taro starch exhibited shear-thinning behavior, and the viscosity of the emulsions increased with a higher degree of substitution. researchgate.net Clove leaf essential oil Pickering emulsions stabilized by OSA-starch also showed slight shear-thickening behavior. umanitoba.ca

Interactive Data Table: Rheological Properties of OSA-Modified Systems

| System | Rheological Behavior | Key Finding | Reference |

| Aqueous OSA-Starch Solutions | Shear-thinning, gel-like, or liquid-like depending on concentration. | Concentration-dependent rheological transitions. | nih.gov |

| Emulsion-filled Gels (OSA-PGS) | Shear-thinning; transition from liquid-like to gel-like with increasing concentration. | Increased OSA-PGS concentration enhances gel strength. | mdpi.com |

| OSA-Taro Starch Emulsions | Shear-thinning. | Viscosity increased with higher DS. | researchgate.net |

| Clove Leaf Oil Emulsion (OSA-Starch) | Slightly shear-thickening. | Indicates strong particle-particle interactions. | umanitoba.ca |

Determination of Degree of Substitution (DS)

The determination of the DS is a fundamental step in the characterization of butanedioic acid, octenyl- derivatives, often applied to modified starches. This value indicates the extent of the chemical modification and directly influences the physicochemical properties of the resulting polymer. conicet.gov.ar

Titration is a widely used, simple, and reliable method for determining the DS of octenyl-succinylated (OS) polysaccharides that does not necessitate specialized equipment. conicet.gov.ar The most common approach is an alkali saponification titration. nih.gov This method involves the saponification of the ester linkages of the octenyl succinyl groups with a known excess of a standard alkali solution, typically sodium hydroxide (B78521) (NaOH). The unreacted alkali is then back-titrated with a standard acid, such as hydrochloric acid (HCl). nih.gov